N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings including a pyridazine ring and a triazole ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as boiling point and molecular weight have been reported .Scientific Research Applications
Design and Synthesis of ALS Inhibitors
A study by Ren et al. (2000) explores the design, synthesis, and structure-activity relationships of novel ALS inhibitors, including triazolopyrimidinesulfonamide derivatives. This research assesses herbicidal activities and validates biophore models, with certain compounds showing good activity against various species, highlighting the potential agricultural applications of such chemical structures Ren et al., 2020.
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) conducted a study on antimalarial sulfonamides and their potential application as COVID-19 drugs. Theoretical investigations and molecular docking studies suggested that certain sulfonamide derivatives could exhibit significant antimalarial activity and possess desirable ADMET properties, pointing towards their use in addressing infectious diseases Fahim & Ismael, 2021.
Insecticidal Agents Against Cotton Leafworm
Soliman et al. (2020) synthesized a series of bioactive sulfonamide thiazole derivatives and evaluated their insecticidal activities against the cotton leafworm, Spodoptera littoralis. Their research contributes to the development of novel insecticidal agents, providing insights into the potential of sulfonamide derivatives in pest control Soliman et al., 2020.
Herbicidal Activity
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, as explored by Moran (2003), showed that these compounds possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This study underscores the role of such chemical structures in developing new herbicides Moran, 2003.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is essential for cell division and stabilizes the FtsZ protofilaments by cross-linking them . It also serves as a cytoplasmic membrane anchor for the Z ring .
Mode of Action
The compound interacts with its target, the Cell division protein ZipA, and stabilizes the FtsZ protofilaments by cross-linking them . This interaction serves as a cytoplasmic membrane anchor for the Z ring .
Result of Action
The result of the compound’s action is the stabilization of FtsZ protofilaments, which are essential for bacterial cell division . This could potentially inhibit bacterial growth, although further studies are needed to confirm this.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-29(26,15-4-6-17-18(11-15)28-9-8-27-17)23-14-3-1-2-13(10-14)16-5-7-19-21-20-12-24(19)22-16/h1-7,10-12,23H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTYDQERJIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.